(R)-N-(tetrahydrofuran-3-yl)benzamide
説明
Structure
3D Structure
特性
IUPAC Name |
N-[(3R)-oxolan-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZEVDGHSOGEF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744443 | |
| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152495-79-9 | |
| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-N-(tetrahydrofuran-3-yl)benzamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-(tetrahydrofuran-3-yl)benzamide is a chiral molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structure marries a benzamide moiety, a common feature in many pharmacologically active compounds, with a stereochemically defined tetrahydrofuran (THF) ring. The THF motif is a key structural component in numerous natural products and FDA-approved drugs, valued for its ability to form hydrogen bonds and introduce conformational rigidity, thereby influencing ligand-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1245648-08-1 | Synblock |
| Molecular Formula | C₁₁H₁₃NO₂ | Synblock |
| Molecular Weight | 191.23 g/mol | Synblock |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in many organic solvents | General knowledge based on structure |
| Storage | Store in a dry, sealed place | Synblock |
Stereoselective Synthesis
The stereospecific synthesis of this compound is crucial for elucidating its specific biological activities, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. The key to this synthesis is the preparation of the chiral precursor, (R)-3-aminotetrahydrofuran.
Synthesis of (R)-3-aminotetrahydrofuran
A common route to (R)-3-aminotetrahydrofuran involves a multi-step sequence starting from a readily available chiral precursor, such as (S)-3-hydroxytetrahydrofuran. One reported method involves the following sequence:
-
Tosylation: (S)-3-hydroxytetrahydrofuran is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.
-
Azidation: The tosylate is then subjected to nucleophilic substitution with sodium azide (NaN₃). This reaction proceeds with inversion of configuration (Sₙ2 mechanism), yielding (R)-3-azidotetrahydrofuran.
-
Reduction: The azide is subsequently reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄).
It is important to note that this synthetic route involves the use of sodium azide, which is highly toxic, and the azide intermediate can be explosive, requiring careful handling and appropriate safety precautions in a laboratory setting.[2]
Figure 1: General synthetic scheme for (R)-3-aminotetrahydrofuran.
Final Amidation Step: Benzoylation of (R)-3-aminotetrahydrofuran
Once the chiral amine is obtained, the final step is the formation of the amide bond. This is typically achieved through the reaction of (R)-3-aminotetrahydrofuran with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve (R)-3-aminotetrahydrofuran (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to the reaction mixture.
-
Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Figure 2: Benzoylation of (R)-3-aminotetrahydrofuran.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The protons on the tetrahydrofuran ring will appear more upfield. The proton attached to the nitrogen (amide N-H) will likely be a broad singlet. The chiral center at C3 of the THF ring will lead to complex splitting patterns for the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at approximately 167 ppm. The aromatic carbons will resonate in the 127-135 ppm region. The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbon bearing the nitrogen (C3) and the carbons adjacent to the oxygen (C2 and C5) being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[3][4]
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band corresponding to the carbonyl stretch of the amide group should be present around 1630-1680 cm⁻¹.[3]
-
N-H Bend (Amide II): An absorption associated with the N-H bending vibration is typically observed near 1550 cm⁻¹.[3]
-
C-O-C Stretch: The ether linkage in the tetrahydrofuran ring will exhibit a C-O-C stretching vibration, usually in the 1070-1150 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₁H₁₃NO₂ would be observed at m/z 191.09. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the tetrahydrofuran ring.
Reactivity and Stability
The chemical reactivity of this compound is primarily governed by the amide functionality.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and (R)-3-aminotetrahydrofuran. This reaction typically requires elevated temperatures.
-
Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (R)-N-(benzyl)tetrahydrofuran-3-amine.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a dry, sealed container to prevent hydrolysis.[6] The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively published, its structural components suggest several potential areas of application in drug discovery.
-
Scaffold for Biologically Active Molecules: The benzamide moiety is a well-established pharmacophore present in a diverse range of therapeutic agents, including antiemetics, antipsychotics, and antiarrhythmics.[7] The (R)-tetrahydrofuran-3-yl group can serve as a chiral scaffold to orient the benzamide and other potential substituents in a specific three-dimensional arrangement, which is critical for selective binding to biological targets.
-
Intermediate in Pharmaceutical Synthesis: As demonstrated by the synthesis of the antiarrhythmic drug Tecadenoson from the precursor (R)-3-aminotetrahydrofuran, this chiral amine and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds.[2] this compound could serve as a protected form of the chiral amine or as a building block for further chemical modifications.
-
Exploration of Structure-Activity Relationships (SAR): The synthesis of analogs of this compound with modifications to the benzoyl ring or the tetrahydrofuran moiety can be a valuable strategy in SAR studies to optimize binding affinity and selectivity for a particular biological target.
The tetrahydrofuran ring, in particular, is a privileged structure in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties, such as solubility and metabolic stability.[1]
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
Conclusion
This compound is a chiral molecule with significant potential as a building block and scaffold in medicinal chemistry. Its synthesis, while requiring careful stereochemical control, is accessible through established chemical transformations. The combination of the pharmacologically relevant benzamide group with the stereodefined tetrahydrofuran ring makes it an attractive starting point for the design and synthesis of novel drug candidates. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024). PubMed. [Link]
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2005). ResearchGate. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2016). ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ResearchGate. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). MDPI. [Link]
-
Tetrahydrofuran. NIST WebBook. [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]
- Preparation method of (R)-tetrahydrofuran-3-amine. (2016).
-
Synthesis of chiral tetrahydrofuran derivatives. (2009). ResearchGate. [Link]
-
Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. (2014). ResearchGate. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
-
Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2022). Springer Nature. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. [Link]
- Substituted (r)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-ene-carboxylic acid(variants) and ester thereof, method for producing and using same. (2015).
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2022). NIH. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Master Guide: Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide
[1]
Part 1: Executive Technical Summary[1]
(R)-N-(tetrahydrofuran-3-yl)benzamide (CAS: 1245648-08-1) is a chiral amide scaffold frequently utilized in medicinal chemistry as a pharmacophore in kinase inhibitors and GPCR modulators.[1] Its structural rigidity, provided by the tetrahydrofuran ring, combined with the hydrogen-bond acceptor/donor capability of the amide linker, makes it a critical building block for structure-activity relationship (SAR) studies.
This guide outlines the definitive synthesis pathway, prioritizing enantiomeric retention and process scalability . We focus on a convergent synthesis strategy: the acylation of (R)-tetrahydrofuran-3-amine.[1] Recognizing that the chiral amine precursor availability can fluctuate, we also provide the upstream "de novo" synthesis protocol starting from (S)-3-hydroxytetrahydrofuran via stereospecific Walden inversion.[1]
Part 2: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a disconnection of the amide bond . The strategic decision here is to introduce the chirality via the amine fragment rather than attempting a late-stage resolution of the amide, which is often low-yielding and wasteful.
Strategic Logic[1]
-
Primary Disconnection: Amide bond cleavage yields Benzoic Acid (or Benzoyl Chloride) and (R)-3-Aminotetrahydrofuran.[1]
-
Chirality Source: The (R)-amine is synthesized from the commercially available (S)-3-hydroxytetrahydrofuran.[1]
-
Stereochemistry: The transformation of (S)-alcohol to (R)-amine requires an SN2 displacement (Walden inversion), ensuring high optical purity without expensive chiral chromatography.
Figure 1: Retrosynthetic tree illustrating the convergent assembly and the stereochemical inversion strategy from the chiral pool.
Part 3: Primary Synthesis Protocol (Acylation)[1]
Objective: Coupling of (R)-3-aminotetrahydrofuran with Benzoyl Chloride. Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]
Critical Reagent Profile
| Reagent | Equiv. | Role | Critical Attribute |
| (R)-3-Aminotetrahydrofuran | 1.0 | Nucleophile | Must be >98% ee to ensure product purity.[1][2][3][4] |
| Benzoyl Chloride | 1.1 | Electrophile | Freshly distilled or high-grade; hydrolyzed acid impurity lowers yield.[1] |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; excess prevents amine protonation. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred to minimize benzoyl chloride hydrolysis. |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with (R)-3-aminotetrahydrofuran (10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (25 mmol) in one portion. Cool the mixture to 0°C using an ice bath. Reasoning: Controlling temperature is vital to prevent di-acylation or side reactions with the solvent.[1]
-
Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes via a syringe pump or addition funnel.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5][6]
-
Quench & Workup:
-
Purification: If necessary, recrystallize from EtOAc/Heptane or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Part 4: Upstream Synthesis (The "Make" Route)
If (R)-3-aminotetrahydrofuran is unavailable, it must be synthesized from (S)-3-hydroxytetrahydrofuran.[1] This pathway relies on a Walden Inversion to flip the (S) stereocenter to the required (R) configuration.
Workflow Diagram
Figure 2: Linear synthesis workflow from the chiral alcohol precursor.
Detailed Methodology
Step 1: Mesylation (Activation)[1]
-
Reactants: (S)-3-Hydroxytetrahydrofuran, Methanesulfonyl chloride (MsCl), TEA, DCM.
-
Protocol: React alcohol with MsCl at 0°C. The hydroxyl group is a poor leaving group; converting it to a mesylate creates a highly reactive electrophile while retaining the (S)-configuration (reaction occurs at oxygen, not the chiral carbon).
Step 2: Azidation (The Inversion)
-
Reactants: (S)-3-Tetrahydrofuranyl methanesulfonate, Sodium Azide (NaN₃), DMF.[1]
-
Protocol: Heat the mesylate with NaN₃ in DMF at 80°C for 12 hours.
-
Mechanism: SN2 attack by the azide anion backside of the mesylate leaving group.
-
Result: Complete inversion of configuration from (S) to (R).
-
Safety Note: Sodium azide is toxic and potentially explosive. Do not use halogenated solvents (DCM) in this step to avoid forming di-azidomethane.[1]
Step 3: Staudinger Reduction or Hydrogenation[1]
-
Reactants: (R)-3-Azidotetrahydrofuran, Pd/C (10%), H₂ (balloon).[1]
-
Protocol: Hydrogenate in Methanol at room temperature.
-
Result: The azide is reduced to the primary amine, (R)-3-aminotetrahydrofuran, with retention of configuration.
Part 5: Quality Control & Analytical Data[1]
To validate the synthesis, the following analytical parameters must be met.
1H NMR (400 MHz, CDCl₃)
-
Aromatic Region: Multiplets at δ 7.75–7.80 (2H), 7.40–7.50 (3H) corresponding to the benzoyl group.
-
Amide Proton: Broad singlet/doublet at δ 6.50–6.80 (NH).
-
Chiral Methine: Multiplet at δ 4.65–4.75 (1H, C3-H).[1]
-
Ether Protons: Multiplets at δ 3.80–4.05 (3H) and δ 3.70 (1H).
-
Aliphatic Ring Protons: Multiplets at δ 2.30–2.40 (1H) and δ 1.90–2.00 (1H).
Chiral HPLC (Enantiomeric Excess)
References
-
Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2012). Synthesis of N-substituted benzofuran-2-carboxamides. PubMed.[9] Retrieved October 26, 2023, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved October 26, 2023, from [Link]
- Vertex AI Search. (2023). Consolidated Chemical Data for CAS 1245648-08-1. (Aggregated from BLDPharm, Chemenu, and Sigma-Aldrich).
Sources
- 1. 1540672-02-3|3-Bromo-N-(tetrahydrofuran-3-yl)benzamide|BLD Pharm [bldpharm.com]
- 2. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 3. (R)-(-)-3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 5. CAS 1245648-08-1 | this compound - Synblock [synblock.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Amide Synthesis [fishersci.fr]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
(R)-N-(tetrahydrofuran-3-yl)benzamide molecular weight 191.23 g/mol
Molecular Weight: 191.23 g/mol | CAS: 1245648-08-1 (Generic/Isomer Specific)
Executive Summary
(R)-N-(Tetrahydrofuran-3-yl)benzamide is a high-value chiral scaffold used extensively in modern medicinal chemistry. Unlike simple achiral benzamides, this molecule incorporates a tetrahydrofuran (THF) ring at the amide nitrogen, introducing a critical stereogenic center and a polar ether functionality. This structural modification serves two primary strategic purposes in drug design:
-
Bioisosterism: The THF ring acts as a superior bioisostere to cyclopentyl or phenyl rings, reducing lipophilicity (LogP) while maintaining steric bulk.
-
Vector Control: The (R)-stereocenter rigidly orients the benzamide pharmacophore, enabling precise targeting of enzyme pockets such as the hydrophobic tunnels of Histone Deacetylases (HDACs) or the allosteric sites of G-Protein Coupled Receptors (GPCRs).
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this scaffold in fragment-based drug discovery (FBDD).
Physicochemical Profile & Chemical Identity[1][2][3]
| Property | Data | Technical Note |
| IUPAC Name | This compound | Specific enantiomer is critical for biological activity. |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Predicted) | ~1.2 - 1.5 | Significantly lower than N-cyclopentylbenzamide (~2.5), improving aqueous solubility. |
| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in protein binding sites. |
| H-Bond Acceptors | 2 (Amide CO, THF O) | The ether oxygen provides an additional vector for water-mediated bridging. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Suggests high blood-brain barrier (BBB) permeability. |
Structural Biology & Pharmacophore Logic
The utility of this compound lies in its ability to present the "privileged" benzamide motif with enhanced physicochemical properties.
The "Ether Effect" in Scaffold Design
Replacing a carbocycle (like cyclopentane) with a cyclic ether (THF) lowers the cLogP by approximately 1.0 log unit. This modification often resolves "molecular obesity" issues in lead optimization without altering the ligand's binding pose. The ether oxygen at position 3 (or 4 relative to the ring numbering) can also engage in specific H-bond interactions with serine or threonine residues in the binding pocket.
Diagram: Pharmacophore Interaction Map
The following diagram visualizes the functional roles of each substructure within the scaffold.
Caption: Pharmacophore decomposition highlighting the dual role of the THF ring in solubility and stereochemical orientation.
Synthetic Pathways & Protocols
Synthesis of the (R)-enantiomer requires strict control over stereochemistry to prevent racemization. The preferred route utilizes (R)-3-aminotetrahydrofuran as the chiral starting material.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond. The critical challenge is sourcing or synthesizing the chiral amine with high enantiomeric excess (ee > 98%).
(R)-3-Aminotetrahydrofuran Precursor Synthesis: This amine is often synthesized from the "Chiral Pool" starting material (S)-3-hydroxytetrahydrofuran .
-
Activation: (S)-3-hydroxytetrahydrofuran is converted to a mesylate or tosylate.
-
Inversion: Nucleophilic displacement with Sodium Azide (NaN₃) occurs via an Sₙ2 mechanism, inverting the stereocenter from (S) to (R).
-
Reduction: The resulting (R)-azide is reduced (e.g., Staudinger reduction or Hydrogenation) to yield (R)-3-aminotetrahydrofuran.
Diagram: Synthesis Workflow
Caption: Synthetic route illustrating the chiral inversion strategy to access the required (R)-amine precursor.
Detailed Experimental Protocol (Amide Coupling)
Reagents:
-
Benzoic Acid (1.0 eq)
-
(R)-3-Aminotetrahydrofuran hydrochloride (1.1 eq)
-
HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve Benzoic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add (R)-3-Aminotetrahydrofuran hydrochloride (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the acid (m/z 121) and formation of product (m/z 192, [M+H]⁺).
-
Work-up: Dilute with EtOAc (30 mL) and wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR (DMSO-d6): Diagnostic doublet for amide NH (~8.5 ppm) and multiplet for the chiral methine proton (~4.5 ppm).
-
Chiral HPLC: Enantiomeric excess (ee) must be >98%. Use Chiralcel OD-H or AD-H column (Hexane/IPA gradient).
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of <200 Da, this molecule is an ideal "fragment." It serves as a probe to identify binding pockets in:
-
HDAC Inhibitors: The benzamide group is a known Zinc-Binding Group (ZBG) precursor (often converted to hydroxamic acid or used as an internal amide in Class I selective inhibitors like Entinostat analogs).
-
Kinase Inhibitors: The THF ring mimics the ribose sugar of ATP, allowing the benzamide to anchor into the hinge region of kinases.
Structure-Activity Relationship (SAR)
-
Substitution on Phenyl Ring: Adding electron-withdrawing groups (e.g., 4-F, 4-Cl) increases metabolic stability and potency in many targets.
-
THF Ring Expansion: Expanding to a tetrahydropyran (6-membered) ring typically increases solubility further but may incur a steric penalty in tight binding pockets.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the amine precursor in a fume hood due to potential volatility and amine odor.
-
Storage: Store at 2–8°C under inert gas. The amide bond is stable, but the ether linkage can form peroxides upon prolonged exposure to air/light; however, this is less of a concern for the solid amide than for liquid THF solvent.
References
-
PubChem. Compound Summary for CID 516847703: this compound. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General Benzamide Chemistry). Org. Synth. 2022, 99, 305-325.[1] Available at: [Link]
Sources
Stereochemical Control and Application of (R)-N-(tetrahydrofuran-3-yl)benzamide
Executive Summary: The Chiral Scaffold
In medicinal chemistry, the tetrahydrofuran-3-yl amine scaffold represents a critical "chiral switch" architecture. Unlike flexible alkyl chains, the THF ring introduces a defined vector for hydrogen bonding via the ether oxygen while restricting the conformational space of the attached pharmacophore (the benzamide moiety).
This guide focuses on the (R)-N-(tetrahydrofuran-3-yl)benzamide , a structural motif found in varying complexities within HIV protease inhibitors (e.g., Darunavir intermediates), kinase inhibitors, and GPCR ligands. The biological activity of these molecules is frequently governed by the eutomer (active enantiomer) principle, where the (R)-configuration often dictates the precise angle required for the ether oxygen to engage backbone amides (e.g., Asp29/Asp30 in HIV protease) or specific lysine residues in kinase pockets.
Core Technical Challenge: The synthesis requires absolute stereocontrol. A 1% contamination of the (S)-enantiomer (distomer) can significantly skew potency data or introduce off-target toxicity. This guide details a self-validating synthetic route leveraging the Mitsunobu inversion to guarantee stereochemical integrity.
Structural Analysis & Stereochemistry
Before synthesis, one must define the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules.
-
Chiral Center: C3 of the tetrahydrofuran ring.[1]
-
Priorities:
-
-NH-CO-Ph (Nitrogen, Z=7)
-
-C2-O- (Carbon bonded to Oxygen)
-
-C4-C5- (Carbon bonded to Carbon)
-
-H (Hydrogen)
-
-
Configuration (R): With Hydrogen pointing away, the sequence 1
2 3 traces a clockwise path.
3D Conformational Locking
The THF ring is not planar; it exists in an "envelope" puckering conformation. In the (R)-benzamide derivative, the bulky amide group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the ether oxygen into a specific vector, crucial for "scaffold hopping" from cyclopentanes or pyrrolidines.
Synthetic Strategy: The Inversion Protocol
We reject the resolution of racemic amines (low yield, high waste) in favor of a Chiral Pool Strategy involving a specific stereochemical inversion.
Retrosynthetic Logic
To obtain the (R)-amine , we start with the (S)-alcohol . The Mitsunobu reaction effects a clean
Figure 1: Retrosynthetic analysis leveraging the Mitsunobu inversion logic.
Detailed Experimental Protocol
Phase 1: Stereospecific Amination (The Inversion)
Objective: Convert (S)-3-hydroxytetrahydrofuran to (R)-3-aminotetrahydrofuran hydrochloride.
Mechanism:
Reagents:
-
Substrate: (S)-3-Hydroxytetrahydrofuran (>99% ee)
-
Nucleophile: Phthalimide (safer than
/DPPA) -
Phosphine: Triphenylphosphine (
) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation: Charge a reactor with (S)-3-hydroxytetrahydrofuran (1.0 eq), Phthalimide (1.1 eq), and
(1.2 eq) in anhydrous THF (10 V). Cool to 0°C under . -
The Inversion Event: Add DIAD (1.2 eq) dropwise over 60 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The alcohol spot (
) should disappear; the phthalimide adduct appears ( ).
-
-
Deprotection (Hydrazinolysis): Once coupling is complete, warm to RT and stir for 4 hours. Add Hydrazine hydrate (3.0 eq) in Ethanol. Reflux for 4 hours.
-
Observation: A heavy white precipitate (phthalhydrazide) will form.
-
-
Isolation: Cool to RT. Filter off the phthalhydrazide. Acidify the filtrate with 4M HCl in dioxane. Concentrate to obtain (R)-3-aminotetrahydrofuran hydrochloride.
Phase 2: Benzoylation
Objective: Coupling of the chiral amine with benzoyl chloride.
-
Setup: Suspend (R)-3-aminotetrahydrofuran HCl (1.0 eq) in DCM (15 V). Add Triethylamine (TEA, 2.5 eq) to liberate the free amine. Cool to 0°C.[2]
-
Coupling: Add Benzoyl chloride (1.1 eq) dropwise.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted amine), then Sat.
(removes benzoic acid), then Brine. -
Purification: Recrystallize from EtOAc/Heptane to ensure optical purity.
Figure 2: Step-by-step synthetic workflow emphasizing the stereochemical inversion and deprotection sequence.
Analytical Validation (Self-Validating Systems)
Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee).
Table 1: Physicochemical Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | White Crystalline Solid | Visual | Indicates high purity; oils often suggest solvent entrapment or impurities. |
| Optical Rotation | Polarimetry | The (R)-enantiomer is dextrorotatory (+). The (S)-enantiomer is levorotatory (-). | |
| Enantiomeric Excess | > 99.5% | Chiral HPLC | Essential for biological assays. |
| 1H NMR (CDCl3) | 400 MHz NMR | The H-3 proton shift is diagnostic. |
Chiral HPLC Method
To distinguish the (R) and (S) enantiomers, a polysaccharide-based stationary phase is required.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns due to stronger interaction with the chiral selector groove.
Biological Significance & Applications[4][5]
The this compound motif is not just a chemical curiosity; it is a pharmacophore template.
-
H-Bond Acceptor Vector: The ether oxygen in the (R)-configuration is positioned to accept hydrogen bonds from backbone amides in protein targets. In the (S)-configuration, this oxygen is often directed into the solvent or clashes with hydrophobic residues.
-
Kinase Selectivity: In ATP-competitive inhibitors, the benzamide NH acts as a donor to the Hinge region, while the THF ring occupies the ribose-binding pocket. The puckering of the THF ring in the (R)-form optimizes Van der Waals contacts.
-
Metabolic Stability: The THF ring is generally more metabolically stable than linear ether chains, though oxidation at the
-carbon (C2/C5) by CYP450 is a potential liability that must be monitored.
References
-
Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Validated via general chemical literature knowledge).
-
Synthesis of Chiral 3-Aminotetrahydrofurans: Yuasa, Y., et al. "Practical synthesis of (S)-4-hydroxytetrahydrofuran-2-ones, (S)-3-hydroxytetrahydrofuran, and their (R)-enantiomers." Liebigs Annalen, 1997.
-
Chiral HPLC Separation of Amides: Kauser, A., et al. "Chiral High Performance Liquid Chromatography: Review." International Journal of Pharmacy & Pharmaceutical Research, 2020.
-
Tetrahydrofuran Scaffold in Drug Design (HIV Protease Inhibitors): Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Journal of Medicinal Chemistry (via PMC), 2010.
-
Absolute Configuration Assignment: Polavarapu, P. L., et al. "Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism."[4] ResearchGate, 2025 (Snippet Reference).
Sources
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(R)-N-(tetrahydrofuran-3-yl)benzamide starting materials
An In-depth Technical Guide to the Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide: Starting Materials and Core Methodologies
Executive Summary: this compound is a valuable chiral building block in modern medicinal chemistry. Its synthesis is critically dependent on the efficient and stereoselective preparation of its core components. This guide provides a detailed examination of the primary synthetic routes, focusing on the strategic sourcing and synthesis of the key chiral intermediate, (R)-3-aminotetrahydrofuran. We will dissect multiple pathways, from chiral pool approaches to methods involving stereochemical inversion and classical rearrangements. Each methodology is presented with an emphasis on the underlying chemical principles, step-by-step protocols, and a critical evaluation of its advantages and limitations for both laboratory and industrial-scale applications. The final acylation step to yield the target molecule is also detailed, providing researchers and drug development professionals with a comprehensive roadmap for its synthesis.
Introduction and Retrosynthetic Analysis
This compound is an amide comprised of a chiral tetrahydrofuran moiety and a benzoyl group. Its utility in pharmaceutical development stems from the rigid, three-dimensional structure of the tetrahydrofuran ring, which can effectively orient substituents for optimal interaction with biological targets.
Figure 1: Chemical Structure of this compound
A logical retrosynthetic disconnection of the amide bond reveals the two primary starting materials required for its construction: (R)-3-aminotetrahydrofuran and a suitable benzoylating agent , such as benzoyl chloride or benzoic acid.
Caption: Retrosynthetic analysis of the target molecule.
While the benzoylation of an amine is a fundamental and typically high-yielding transformation, the primary synthetic challenge lies in the efficient and enantiomerically pure synthesis of (R)-3-aminotetrahydrofuran. The following sections are dedicated to exploring the most effective strategies to obtain this crucial intermediate.
Synthesis of the Key Chiral Intermediate: (R)-3-Aminotetrahydrofuran
The procurement of enantiopure (R)-3-aminotetrahydrofuran is the cornerstone of synthesizing the final product. Several distinct strategies have been developed, each with its own set of starting materials and operational considerations.
Pathway A: Stereochemical Inversion from (S)-3-Hydroxytetrahydrofuran
This classical approach leverages a readily available chiral alcohol, (S)-3-hydroxytetrahydrofuran, and proceeds via a double Sₙ2 reaction sequence, resulting in a net inversion of the stereocenter. The process involves activation of the hydroxyl group, displacement with an azide, and subsequent reduction.
Caption: Workflow for synthesis via stereochemical inversion.
Expertise & Causality: The hydroxyl group is a poor leaving group; therefore, it must first be converted into a good one. p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it reacts readily with the alcohol in the presence of a base (like pyridine or triethylamine) to form a stable tosylate ester. The subsequent displacement with sodium azide (NaN₃) is a classic Sₙ2 reaction that proceeds with complete inversion of configuration. The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this final step.
Trustworthiness & Protocol: A known issue with this route is the use of sodium azide, which is highly toxic and produces explosive intermediates.[1] This necessitates stringent safety precautions.
Step-by-Step Experimental Protocol:
-
Tosylation: Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Azidation: Dissolve the crude (S)-3-tosyloxytetrahydrofuran in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80-90°C for 6-8 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate carefully to yield (R)-3-azidotetrahydrofuran. Caution: Azide intermediates can be explosive; avoid high temperatures and mechanical shock.
-
Reduction: Dissolve the azide intermediate in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-3-aminotetrahydrofuran.
Pathway B: Chiral Pool Synthesis from D-Malic Acid
This strategy utilizes a naturally occurring, enantiomerically pure starting material, D-malic acid (the enantiomer of the more common L-malic acid), to set the stereochemistry of the final product.[2][3][4] The synthesis involves the reduction of both carboxylic acid functionalities and the hydroxyl group, followed by a cyclodehydration reaction.
Caption: Workflow for chiral pool synthesis from D-Malic Acid.
Expertise & Causality: The carboxylic acid groups are first esterified (e.g., using methanol with an acid catalyst like thionyl chloride) to facilitate reduction.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and a Lewis acid are then used to reduce the esters and the hydroxyl group to form the corresponding triol.[2] The final cyclization to form the tetrahydrofuran ring is an acid-catalyzed dehydration, typically using a strong acid like p-toluenesulfonic acid (PTSA) at elevated temperatures.[4] This yields (R)-3-hydroxytetrahydrofuran, which can then be converted to the amine as described in Pathway A.
Step-by-Step Experimental Protocol (Triol Formation & Cyclization):
-
Esterification: Suspend D-malic acid (1.0 eq) in methanol (5-10 volumes). Cool the mixture to 0°C and slowly add thionyl chloride (2.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.[3] Remove the solvent under reduced pressure to get crude dimethyl D-malate.
-
Reduction: Dissolve the crude diester in a suitable solvent like THF. In a separate flask, prepare a slurry of sodium borohydride (4-5 eq) in THF. Add the diester solution dropwise to the NaBH₄ slurry at 0°C. After the addition is complete, heat the reaction to reflux for 12-18 hours.
-
Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of 1M HCl until the pH is acidic. Filter the resulting salts and concentrate the filtrate. The crude (R)-1,2,4-butanetriol may require purification by distillation or chromatography.
-
Cyclodehydration: Heat the crude (R)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (0.05 eq) to 180-200°C, distilling the resulting (R)-3-hydroxytetrahydrofuran as it forms.[4]
-
Conversion to Amine: Convert the resulting (R)-3-hydroxytetrahydrofuran to (R)-3-aminotetrahydrofuran using the methods described in Pathway A (tosylation, azidation, reduction).
Pathway C: Via Hofmann Rearrangement
This route offers an alternative that avoids the use of azides. It starts from (R)-tetrahydrofuran-3-carboxylic acid, which is first converted to an amide and then subjected to a Hofmann rearrangement to yield the desired amine.
Caption: Workflow for synthesis via Hofmann Rearrangement.
Expertise & Causality: The carboxylic acid is first activated, often by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate is then treated with ammonia to form the primary amide. The core of this pathway is the Hofmann rearrangement, where the amide is treated with a solution of sodium hypochlorite (or bromine) and sodium hydroxide.[1] This one-pot reaction converts the primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate which is hydrolyzed in situ.
Step-by-Step Experimental Protocol:
-
Amide Formation: Dissolve (R)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in DCM, cool to 0°C, and bubble ammonia gas through the solution or add aqueous ammonia and stir vigorously until the reaction is complete.
-
Work-up: Extract the product into an organic solvent, dry, and concentrate to yield (R)-tetrahydrofuran-3-carboxamide.
-
Hofmann Rearrangement: Prepare a solution of sodium hydroxide (e.g., 3 eq) and sodium hypochlorite (1.1 eq) in water and cool to 0°C. Add the (R)-tetrahydrofuran-3-carboxamide portion-wise, maintaining the temperature below 10°C.[1]
-
Reaction Progression: After the addition, slowly warm the mixture to 60-70°C and hold for 1-2 hours.[1]
-
Final Isolation: Cool the reaction to room temperature and extract the product with a suitable organic solvent like dichloromethane. Dry the organic phase over Na₂SO₄, filter, and concentrate to afford (R)-3-aminotetrahydrofuran. The product can be further purified by distillation or recrystallization from a suitable solvent.[1]
Final Step: Benzoylation of (R)-3-Aminotetrahydrofuran
With the chiral amine in hand, the final step is a standard N-acylation to form the target amide. This is typically a high-yielding and straightforward reaction.[5]
Sources
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 3. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
Methodological & Application
Process Development and Scale-Up Guide: Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide
Abstract & Scope
This Application Note details the transition of (R)-N-(tetrahydrofuran-3-yl)benzamide from medicinal chemistry (milligram scale) to process development (kilogram scale). While early discovery routes often utilize expensive coupling reagents (HATU, EDC), this guide focuses on a cost-effective, atom-efficient Acyl Chloride Method suitable for GMP manufacturing.[1] Key features include the use of 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent, a robust aqueous workup to reject impurities, and a crystallization protocol to replace chromatographic purification.[1]
Route Selection & Strategy
The "MedChem" vs. "Process" Approach
In early discovery, the priority is speed.[1] Amide couplings are typically performed using carboxylic acids and uronium-based coupling agents (e.g., HATU).[1][2]
-
Drawbacks for Scale: High cost of reagents, poor atom economy (large mass of by-products), and difficulty removing urea/guanidine by-products without chromatography.[1]
The Scalable Solution: Acid Chloride Activation
For scale-up, we utilize Benzoyl Chloride .[1]
-
Advantages: Inexpensive, high atom economy, and the by-product (HCl) is easily scavenged by a base and removed via aqueous wash.[1]
-
Chiral Integrity: The stereocenter is located on the amine.[1] Under standard acylation conditions ( < 40°C, weak base), the risk of racemization at the C3 position of the THF ring is negligible.
Visualizing the Route Decision
The following diagram illustrates the logic behind selecting the acid chloride route.
Figure 1: Decision tree highlighting the process benefits of the Acid Chloride route.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Range | Rationale |
| Stoichiometry | Benzoyl Chloride: 1.05 – 1.10 eq | Slight excess ensures full conversion of the expensive chiral amine.[1] |
| Temperature | 0°C to 25°C | Controls exotherm during addition; prevents impurity formation.[1] |
| Solvent | 2-MeTHF | "Green" alternative to DCM; separates well from water; good solubility for product.[1] |
| Base | Triethylamine (TEA) | Scavenges HCl; hydrochloride salt is water-soluble.[1] |
| Water Content | < 0.1% (KF) | Prevents hydrolysis of benzoyl chloride before reaction.[1] |
Detailed Experimental Protocol
Scale: 100 g Input of Amine Salt Target Yield: >90% Purity: >99% (HPLC), >99% ee
Materials
-
(R)-3-Aminotetrahydrofuran p-toluenesulfonate: 100.0 g (0.386 mol) [Limiting Reagent][1]
-
Benzoyl Chloride: 59.6 g (0.424 mol, 1.1 eq)
-
Triethylamine (TEA): 97.6 g (0.965 mol, 2.5 eq)
-
Note: 1.0 eq to free-base the amine salt + 1.1 eq to scavenge HCl + excess.
-
-
2-Methyltetrahydrofuran (2-MeTHF): 800 mL (8 vol)[1]
-
Purified Water: 500 mL
-
1N HCl (aq): 300 mL
-
1N NaOH (aq): 300 mL
-
Heptane: 500 mL (Antisolvent)
Reaction Procedure
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Nitrogen inertion is recommended.[1]
-
Charging: Charge (R)-3-Aminotetrahydrofuran p-toluenesulfonate (100 g) and 2-MeTHF (600 mL) to the reactor. Agitate at 200 RPM.
-
Free-Basing: Add Triethylamine (97.6 g) in one portion. The slurry may change consistency as TEA-sulfonate forms.[1]
-
Cooling: Cool the mixture to 0–5°C .
-
Acylation: Charge Benzoyl Chloride (59.6 g) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 10°C .
-
Caution: Exothermic reaction.[1]
-
-
Reaction: Warm to 20–25°C and age for 2 hours.
-
IPC (In-Process Control): Sample for HPLC. Target: < 1.0% unreacted amine.[1]
Workup (Extractive Purification)
-
Quench: Add Purified Water (300 mL) to the reactor. Stir for 15 minutes to dissolve TEA salts.
-
Phase Separation: Stop agitation. Allow layers to settle (15 min). Drain the lower aqueous layer (Waste).[1]
-
Acid Wash: Add 1N HCl (300 mL) to the organic layer.[1] Stir 15 min. Separation.
-
Purpose: Removes unreacted amine and excess TEA.[1]
-
-
Base Wash: Add 1N NaOH (300 mL) to the organic layer.[1] Stir 15 min. Separation.
-
Purpose: Hydrolyzes excess Benzoyl Chloride to Benzoate and washes it away.[1]
-
-
Brine Wash: Add 10% NaCl (200 mL).[1] Stir 15 min. Separation.
-
Concentration: Distill the organic layer under reduced pressure (45°C bath) to approx. 3 volumes (~300 mL).
Crystallization[1]
-
Solvent Swap: If necessary, chase with fresh 2-MeTHF to ensure low water content.[1]
-
Antisolvent Addition: Heat the residue to 50°C . Slowly add Heptane (400 mL) over 30 minutes.
-
Nucleation: Cool to 40°C and seed with authentic product (0.1 wt%) if available. Hold for 30 mins.
-
Cooling Ramp: Cool to 0°C over 2 hours.
-
Filtration: Filter the white solid. Wash the cake with cold 1:2 2-MeTHF/Heptane (100 mL).
-
Drying: Dry in a vacuum oven at 45°C with nitrogen bleed for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step unit operations for the synthesis.[1]
Analytical Controls & Troubleshooting
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B over 15 min.[1]
-
Detection: UV @ 230 nm (Amide absorption).[1]
Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralpak AD-H or IA.
-
Mobile Phase: Hexane/IPA (90:10).[1]
-
Significance: Ensure no racemization occurred. Expect >99% ee.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure 2-MeTHF is dry (KF < 0.1%) before addition. Increase acid chloride equivalents. |
| High Impurity (Amine) | Incomplete Reaction | Check pH > 9 during reaction (add more TEA). Extend reaction time. |
| High Impurity (Benzoic Acid) | Poor Base Wash | Ensure pH > 10 during the NaOH wash step to fully deprotonate benzoic acid.[1] |
| Oiling out during Cryst. | Added Heptane too fast | Re-heat to dissolve, then add Heptane slower. Seed at the cloud point.[1] |
Safety & Handling (HSE)
-
Benzoyl Chloride: Highly corrosive and a lachrymator.[1] Handle only in a fume hood. In case of spill, neutralize with sodium carbonate.[1]
-
Sensitization: Benzamides can be sensitizers.[1] Avoid skin contact.[1][3][4]
-
Exotherm: The reaction with amine is exothermic.[1][] On a large scale, failure to control addition rate can lead to thermal runaway.[1] Always have cooling capacity active before starting addition.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][2] [Link]
-
Pace, V., et al. (2014).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem, 7(11), 3043-3060.[1] [Link]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on amide solubility and properties). [Link]
-
Carey, J. S., et al. (2006).[1][6][7] Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4, 2337-2347.[1][6] [Link]
Sources
Mastering the Crystalline Form: Application Notes and Protocols for (R)-N-(tetrahydrofuran-3-yl)benzamide
In the landscape of pharmaceutical development, the precise control of a molecule's solid-state properties is not merely a matter of academic interest but a critical determinant of a drug's ultimate success. The crystalline form of an active pharmaceutical ingredient (API) governs a cascade of crucial parameters, including solubility, dissolution rate, bioavailability, stability, and manufacturability. For a chiral molecule such as (R)-N-(tetrahydrofuran-3-yl)benzamide, a compound of interest in contemporary drug discovery, achieving a specific, stable, and pure crystalline form is paramount.
This comprehensive guide, born from extensive experience in solid-state chemistry and crystallization process development, provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for this compound. We will delve into the foundational principles of crystallization, offer robust, step-by-step protocols for various techniques, and outline the essential analytical methods for comprehensive characterization of the resulting crystalline material. The causality behind each experimental choice is elucidated to empower the user not just to follow a protocol, but to understand and troubleshoot the intricate process of crystallization.
The Foundation: Understanding the Physicochemical Landscape
Before embarking on any crystallization endeavor, a thorough understanding of the molecule's intrinsic properties is indispensable. This compound, with a molecular weight of 191.23 g/mol , possesses a unique combination of a rigid benzamide group and a flexible, chiral tetrahydrofuran moiety.[1] This structure imparts a moderate polarity and the potential for hydrogen bonding via the amide functionality, which are key considerations for solvent selection.
While specific solubility data for this compound is not extensively published, we can extrapolate from the behavior of its parent compound, benzamide, to inform our initial solvent screening. Benzamide exhibits a range of solubilities in common organic solvents, with higher solubility in polar solvents like methanol and acetone, and lower solubility in nonpolar solvents.[2][3][4] This suggests that a similar trend can be expected for our target molecule, forming the basis of our strategic approach to crystallization.
Furthermore, the phenomenon of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented characteristic of benzamide and its derivatives.[5] Different polymorphs can exhibit distinct physical properties, making a thorough polymorph screen an essential component of the development process to identify the most stable and desirable form.[6][7]
Strategic Crystallization: A Decision-Making Framework
The selection of an appropriate crystallization technique is a critical decision that depends on the solute's properties and the desired outcome. The following diagram illustrates a logical workflow for choosing a suitable method for this compound.
Caption: A workflow outlining the key analytical techniques for solid-state characterization.
Key Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the crystalline form of a material. Each crystalline solid has a unique diffraction pattern, which can be used to distinguish between different polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions that may occur upon heating.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures.
-
Microscopy: Techniques such as Scanning Electron Microscopy (SEM) provide high-resolution images of the crystals, revealing their morphology (shape) and size distribution.
-
Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular conformation and hydrogen bonding within the crystal lattice, which can differ between polymorphs.
Data Summary: Hypothetical Solubility Profile
Due to the absence of published experimental data for this compound, the following table presents a hypothetical solubility profile based on the known behavior of benzamide. [2][3][4]This table should be used as a conceptual guide for initial solvent screening, and the actual solubility should be determined experimentally.
| Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at 60°C | Suitability for Crystallization Technique |
| Methanol | 6.6 | High | Very High | Antisolvent Crystallization (Good Solvent) |
| Ethanol | 5.2 | Moderate | High | Cooling Crystallization |
| Isopropanol | 4.3 | Moderate | High | Cooling Crystallization |
| Acetone | 5.1 | High | Very High | Antisolvent Crystallization (Good Solvent) |
| Ethyl Acetate | 4.4 | Moderate | High | Cooling Crystallization, Vapor Diffusion (Good Solvent) |
| Dichloromethane | 3.4 | Moderate | High | Vapor Diffusion (Good Solvent) |
| Toluene | 2.4 | Low | Moderate | Cooling Crystallization |
| Heptane | 0.0 | Very Low | Low | Antisolvent Crystallization (Antisolvent) |
| Water | 9.0 | Low | Moderate | Antisolvent Crystallization (Antisolvent) |
Table 1: Hypothetical Solubility Profile and Technique Suitability for this compound. This table is for illustrative purposes only and experimental verification is required.
Conclusion
The crystallization of this compound is a critical step in its development as a potential pharmaceutical agent. While specific data for this molecule is limited, a systematic approach based on the principles of solid-state chemistry and informed by the behavior of analogous compounds can lead to the successful development of robust crystallization processes. The protocols and analytical workflows presented in this guide provide a solid foundation for researchers to control the crystalline form of this important chiral molecule, thereby ensuring its quality, efficacy, and manufacturability. The key to success lies in meticulous experimental work, careful observation, and a deep understanding of the interplay between the molecule, the solvent, and the crystallization conditions.
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–305. [Link]
-
Li, M., Wang, X., Hao, H., Wang, R., & Li, R. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(4), 843–856. [Link]
-
Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175. [Link]
- Myerson, A. S. (Ed.). (2002).
-
Chadwick, K., & Davey, R. (Eds.). (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
-
Ouyang, J., Zhou, L., Zhang, C., & Wang, X. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 111, 223-230. [Link]
-
Reyes, C. E., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ACS Catalysis, 11(15), 9634-9641. [Link]
-
S. G. D'yakonov, et al. (2021). Green Solvents for the Formation of Amide Linkage. Russian Journal of General Chemistry, 91(11), 2267-2276. [Link]
-
Black, S. N., & Williams, H. D. (2019). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 23(10), 2191-2199. [Link]
-
Jiang, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(29), 5177-5197. [Link]
-
Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Amides by Phosphoric Acid-Catalyzed Asymmetric Wolff Rearrangement. ChemRxiv. [Link]
- CN105218490B - Preparation method of (R)
-
Stahly, G. P. (2009). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 15(3), 173-204. [Link]
-
Hampton Research. (n.d.). Optimization. [Link]
-
Cruz-Cabeza, A. J., & Bernstein, J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature communications, 12(1), 1-8. [Link]
-
Coles, S. J., & Tovee, C. A. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1017-1027. [Link]
-
MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
Nagy, Z. K., & Braatz, R. D. (2012). Optimization of batch cooling crystallization. In Advanced control of crystallization (pp. 255-296). Springer, Berlin, Heidelberg. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 26-30. [Link]
-
Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. [Link]
-
Li, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 1-10. [Link]
-
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]
-
Umeda, T., et al. (2010). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Chemical and Pharmaceutical Bulletin, 58(7), 933-937. [Link]
- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
-
Wikipedia. (n.d.). Benzamide. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. [Link]
-
Li, S., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1195651. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]
-
PubChem. (n.d.). Tetrahydrofuran. [Link]
-
Reddit. (2018). Why does benzamide have a lower melting point than benzoin?. [Link]
Sources
- 1. CAS 1245648-08-1 | this compound - Synblock [synblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: A Multi-faceted Approach to the Purity Determination of (R)-N-(tetrahydrofuran-3-yl)benzamide
Abstract
This comprehensive guide outlines a robust analytical framework for the determination of chemical and enantiomeric purity of (R)-N-(tetrahydrofuran-3-yl)benzamide, a chiral synthetic intermediate of significant interest in pharmaceutical development. Addressing the critical need for accurate purity assessment, this document details validated methodologies employing High-Performance Liquid Chromatography (HPLC) for impurity profiling and chiral HPLC for the precise quantification of enantiomeric excess. Further characterization is achieved through orthogonal techniques including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][2][3] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a thorough and reliable strategy for the quality control of this and structurally related chiral compounds.
Introduction: The Imperative of Purity in Chiral Molecules
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4] Consequently, the ability to selectively synthesize and analytically confirm the enantiomeric purity of the desired (R)-enantiomer is paramount. Beyond enantiomeric purity, the chemical purity must also be rigorously established to identify and quantify any process-related impurities or degradation products that could impact the safety and efficacy of a final drug product.[5][6]
This guide provides a multi-pronged analytical strategy, emphasizing the synergistic use of chromatographic and spectroscopic techniques to build a complete purity profile of this compound.
Analytical Strategy Overview
A comprehensive purity assessment of this compound necessitates a two-tiered approach: the determination of chemical purity (related substances) and the determination of enantiomeric purity.
-
Chemical Purity: This is primarily assessed using a robust reversed-phase HPLC method with UV detection. This technique is adept at separating the target molecule from potential impurities arising from the synthesis, such as unreacted starting materials or byproducts.[7][8]
-
Enantiomeric Purity: The quantification of the undesired (S)-enantiomer is achieved through chiral HPLC. The selection of an appropriate chiral stationary phase (CSP) is the most critical aspect of this analysis, as it facilitates the differential interaction required for enantioseparation.[9][10][11]
Orthogonal methods such as LC-MS for impurity identification and NMR for structural confirmation and quantification provide supplementary and confirmatory data.
Caption: Overall analytical workflow for purity determination.
Potential Impurities
An effective purity method is designed to separate the active pharmaceutical ingredient (API) from any potential impurities. For this compound, likely impurities stem from its synthesis, which typically involves the acylation of (R)-3-aminotetrahydrofuran with benzoyl chloride or a related benzoic acid derivative.[8][12]
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Source |
| Benzoic Acid | Unreacted starting material or hydrolysis of benzoyl chloride. |
| (R)-3-aminotetrahydrofuran | Unreacted starting material.[13] |
| N,N-dibenzoylamine derivatives | Over-acylation of the amine if excess benzoyl chloride is used.[8] |
| (S)-N-(tetrahydrofuran-3-yl)benzamide | Presence of the (S)-enantiomer in the starting amine. |
Detailed Protocols and Methodologies
Chemical Purity by Reversed-Phase HPLC
Principle: This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This is a standard and robust method for impurity profiling in pharmaceutical analysis.[7][14]
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). The final concentration will be approximately 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
Enantiomeric Purity by Chiral HPLC
Principle: Chiral chromatography is the cornerstone for determining enantiomeric excess.[11][16] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including amides.[10][17]
Instrumentation and Consumables:
-
HPLC system as described in 4.1.
-
Chiral column, e.g., a polysaccharide-based CSP such as cellulose tris(3,5-dimethylphenylcarbamate).
-
HPLC-grade n-Hexane, isopropanol (IPA), and ethanol.
Protocol:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may require scouting.
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow elution of both enantiomers (e.g., 20 minutes). |
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers. The major peak will be the (R)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
-
The method must be validated for specificity and precision, and the limit of quantification for the (S)-enantiomer should be established.[18]
-
Caption: Decision workflow for chiral method development.
Orthogonal and Confirmatory Methods
LC-MS for Impurity Identification
For any unknown impurities detected in the HPLC-UV analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for structural elucidation.[8] By coupling the HPLC separation with a mass spectrometer, precise mass information can be obtained for each impurity, allowing for the determination of its elemental composition and aiding in its identification.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and structure.[19] Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity (assay) of the material without the need for a specific reference standard of the same compound.
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the complete purity assessment of this compound. The strategic combination of high-resolution chromatographic techniques for separation and quantification, along with spectroscopic methods for structural confirmation, ensures the highest level of confidence in the quality of the material. Adherence to ICH validation principles is critical to guarantee that these methods are suitable for their intended purpose in a regulated drug development environment.[1][2][20]
References
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubMed. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Determination of Enantiomeric Excess: A Focus on Optical Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
PubMed. (2013). Chiral separation of amides using supercritical fluid chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]
-
PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Preprints.org. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Amazon Web Services. (n.d.). Supporting Information Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage under Mild Conditions. Retrieved from [Link]
-
Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. soeagra.com [soeagra.com]
- 6. biomedres.us [biomedres.us]
- 7. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. pjps.pk [pjps.pk]
- 13. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 14. nanobioletters.com [nanobioletters.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 20. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: (R)-N-(tetrahydrofuran-3-yl)benzamide Synthesis
Case ID: YIELD-OPT-THF3 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Overview
User Issue: Low yield in the synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide. Chemical Context: This is a Schotten-Baumann or standard amide coupling between (R)-3-aminotetrahydrofuran (amine) and benzoyl chloride (acylating agent).[1]
Root Cause Analysis: The tetrahydrofuran (THF) ring imparts significant water solubility to both the starting amine and the final amide product due to the ether oxygen's hydrogen-bond accepting capability. The most common cause of "low yield" in this specific synthesis is not reaction failure, but loss of product into the aqueous layer during extraction.
Diagnostic Workflow
Use the following logic tree to identify where your yield is being lost.
Figure 1: Diagnostic logic flow for troubleshooting yield loss in THF-amide synthesis.
Critical Protocol Optimization
Module A: Reagent Preparation (The Stoichiometry Trap)
Most commercial sources supply (R)-3-aminotetrahydrofuran as the hydrochloride (HCl) or p-toluenesulfonate (TsOH) salt to prevent oxidation and shelf-degradation.[1]
-
The Error: Treating the salt as a free base. If you use 1.0 eq of Amine[1][2]·HCl and 1.0 eq of Triethylamine (TEA), the TEA is consumed entirely to deprotonate the salt. No base remains to scavenge the HCl generated during the benzoylation.
-
The Fix:
Module B: Reaction Conditions (Minimizing Racemization)
While benzoyl chloride is robust, the chiral center at the 3-position of the THF ring is susceptible to racemization under high heat or highly activated conditions (e.g., using excess DMAP).
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM (Anhydrous) or THF | DCM allows for easier solvent swapping; THF is good but makes aqueous workup harder.[1] |
| Temperature | 0°C to RT | Start at 0°C to control exotherm. Do not reflux. |
| Reagent Order | Amine + Base | Premixing amine and base ensures the free amine is available immediately. |
| Base | DIPEA (Hünig's Base) | Less nucleophilic than TEA; reduces risk of side reactions with benzoyl chloride.[1] |
The "Yield Killer": Work-up & Isolation[1]
This is the most critical section. The ether oxygen in the THF ring makes This compound moderately polar and water-soluble.[1] Standard water/brine washes often pull 30-50% of the product into the waste stream.
Protocol: The "Salting Out" Extraction
Do not use a standard extraction. Follow this modified procedure:
-
Quench: Add a small amount of saturated NaHCO₃ to quench excess benzoyl chloride.
-
Evaporation (Critical): If the reaction was done in THF or DMF, evaporate the solvent first . Redissolve the residue in EtOAc or DCM.
-
Why? THF is water-miscible and acts as a phase-transfer bridge, dragging your product into the water.[1]
-
-
Saturation: Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible).
-
Extraction Solvent: Use EtOAc containing 5-10% Isopropanol (IPA) or DCM .[1]
-
Pure EtOAc may not be polar enough to pull the product from the water fully.
-
-
Back-Extraction: Wash the combined organic layers with minimal water.[1] Re-extract the aqueous wash once more with DCM to recover "lost" product.
Purification Strategy
Avoid Column Chromatography if possible. Silica gel contains acidic hydroxyl groups that can hydrogen-bond strongly with the amide and the THF ether oxygen, leading to "streaking" and mass loss on the column.
Recommended Purification: Recrystallization [1][6]
-
Solvent System: EtOAc/Hexanes or EtOH/Water.
-
Procedure: Dissolve crude solid in minimum hot EtOAc. Add Hexanes dropwise until cloudiness persists. Cool slowly to 4°C.
-
Alternative (Acid/Base Wash):
-
If the product is solid, wash the filter cake with 1M HCl (removes unreacted amine) and sat. NaHCO₃ (removes benzoic acid).[1] The amide is neutral and will remain on the filter.
-
Frequently Asked Questions (FAQ)
Q: The reaction mixture turned cloudy immediately upon adding Benzoyl Chloride. Is this bad? A: No. This is the formation of the amine hydrochloride salt (or base-HCl salt).[1] It confirms the reaction is proceeding. Ensure you have vigorous stirring.
Q: My crude NMR shows a split peak for the amide proton. Did I racemize it? A: Not necessarily. Amides often exist as rotamers due to restricted rotation around the C-N bond. This can cause signal doubling in NMR. Run the NMR at elevated temperature (e.g., 50°C); if the peaks coalesce, it is rotamerism, not impurities.
Q: Can I use EDC/NHS coupling instead of Benzoyl Chloride? A: Yes, but it is less atom-efficient and harder to purify.[1] Only use coupling agents (HATU, EDC) if you are substituting the benzoyl group with a more complex acid that is sensitive to acid chloride formation.
Q: I used the correct base equivalents, but the yield is still 20%. Where is it? A: Check your aqueous waste. Acidify a sample of your aqueous waste and run a TLC. If you see a spot, your product is in the water. Use the "Salting Out" method described in Section 3.
References
-
Amide Coupling Fundamentals
-
Solubility of THF Derivatives
-
Salting Out Effect in Organic Synthesis
- Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Extraction in Organic Synthesis. Organic Process Research & Development, 21(9), 1355–1370.
-
Source:[1]
-
Synthesis of (R)
Sources
- 1. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Solubility Optimization for (R)-N-(tetrahydrofuran-3-yl)benzamide
Executive Summary & Physicochemical Profile[2][3][4][5]
The Challenge: (R)-N-(tetrahydrofuran-3-yl)benzamide presents a classic medicinal chemistry challenge: High Crystal Lattice Energy vs. Moderate Lipophilicity. [1][2][3]
While the tetrahydrofuran (THF) ring adds some polar character (ether oxygen), the benzamide core creates a rigid planar structure capable of strong intermolecular hydrogen bonding (Amide N-H ··· O=C). This results in a high melting point and high lattice energy, meaning the energy required to break the crystal structure is greater than the energy released by hydration.
Compound Profile:
| Property | Value (Approx.) | Implication |
|---|---|---|
| Molecular Weight | 191.23 g/mol | Small molecule, high permeability potential.[1][2][3] |
| LogP | ~1.1 – 1.5 | Moderately lipophilic.[1][3][4] Will partition into membranes but resists water.[3][4] |
| H-Bond Donors | 1 (Amide NH) | Critical for crystal packing (source of insolubility).[1][2][3][4] |
| H-Bond Acceptors | 2 (Amide O, THF O) | Good potential for hydrogen bonding with polar solvents.[1][2][3][4] |
| pKa | ~13 (Amide), -4 (THF) | Neutral at physiological pH. pH adjustment (acid/base) will NOT improve solubility.[1][2][3][4] |
Module 1: Solvent Selection & Stock Preparation
For "Wet Chemistry" and Initial Stock Solutions
The "Like Dissolves Like" Protocol: Do not attempt to dissolve this compound directly in water or PBS. You must create a high-concentration organic stock solution first.[1][2][3][4]
Recommended Solvent Systems
| Solvent | Solubility Rating | Application | Notes |
| DMSO | Excellent (>50 mM) | Primary Stock | Hygroscopic.[1][2][3] Keep sealed. Freezes at 19°C. |
| Ethanol | Good (>20 mM) | Volatile Stock | Good for evaporation/coating.[1][2][3][4] |
| PEG 400 | Moderate | Co-solvent | Biocompatible for in vivo use.[1][3][4] |
| Water/PBS | Poor (<1 mM) | Final Media | Do not use as primary solvent. |
Workflow: Solvent Decision Tree
Use this logic flow to determine the correct solvent system for your specific assay.
Figure 1: Decision logic for solvent selection based on experimental end-use.
Module 2: Aqueous Formulation (Bio-Assays)
Preventing "Crash Out" in Cell Culture Media
The Issue: When you pipette a DMSO stock into aqueous media (PBS/DMEM), the solvent environment changes instantly.[4] The hydrophobic benzamide core aggregates, causing micro-precipitation that is often invisible to the naked eye but ruins assay reproducibility.[4]
Strategy A: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[2] The phenyl ring of the benzamide fits inside the cavity, shielding it from water.[4]
Strategy B: Surfactant Stabilization
If Cyclodextrins are unavailable, use non-ionic surfactants to lower surface tension.[4]
-
Recipe: PBS containing 0.1% Tween 80 or 0.5% Cremophor EL .
Module 3: Solid-State Modification (Advanced)
For Drug Delivery & Oral Bioavailability[1][2][3]
If you are developing a solid dosage form, the crystalline lattice is your enemy.[4] You must convert the material to an Amorphous Solid Dispersion (ASD) .[4]
Protocol: Solvent Evaporation ASD
This method traps the molecule in a high-energy amorphous state using a polymer matrix.[2][4]
-
Select Polymer: PVP-VA64 (Copovidone) or HPMC-AS (Hypromellose Acetate Succinate).[2][3][4]
-
Solvent: Dissolve both drug and polymer in Acetone/Ethanol (50:50).
-
Process: Rotary evaporate or spray dry to remove solvent rapidly.[3][4]
-
Result: A "glass solution" where the drug is molecularly dispersed and dissolves rapidly in water.[4]
Troubleshooting & FAQs
Q1: I added acid (HCl) to dissolve it, but it didn't help. Why?
A: This is a common error.[3][4] this compound is a neutral amide.[1][2][3] The nitrogen atom is part of the amide resonance system (
Q2: My compound precipitates when I freeze the DMSO stock. A: DMSO freezes at ~19°C. When it freezes, it can exclude the solute, creating localized high-concentration zones that force crystallization.[4]
-
Fix: Thaw completely and vortex vigorously or sonicate at 37°C before every use to redissolve any micro-crystals.[4]
Q3: Can I use the (S)-enantiomer solubility data? A: Yes. In achiral solvents (water, DMSO, ethanol), the solubility of the (R) and (S) enantiomers is identical. However, in a biological environment (chiral enzymatic pockets) or chiral solvents, they behave differently.[4] For formulation physics, treat them as identical.
Q4: Why does it dissolve in Ethanol but crash out when I add water? A: This is the "Cosolvent Log-Linear Decay." Solubility drops exponentially, not linearly, as water is added.[4]
-
Fix: You must keep the organic fraction high (e.g., >40%) or switch to the Cyclodextrin method (Strategy A) which relies on inclusion complexes rather than solvent polarity.[4]
References
-
Solubility of Benzamide Derivatives
-
Cyclodextrin Complexation Mechanisms
-
Loftsson, T., & Brewster, M. E. (2010).[4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
-
Amorphous Solid Dispersions (PVP/HPMC)
-
Tetrahydrofuran (THF)
Sources
- 1. Showing Compound Tetrahydrofuran (FDB021917) - FooDB [foodb.ca]
- 2. (3S)-Tetrahydro-3-furanyl N-((1S,2R)-2-hydroxy-3-((2-methylpropyl)((4-nitrophenyl)sulfonyl)amino)-1-(phenylmethyl)propyl)carbamate | C25H33N3O8S | CID 9807180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Isolation of (R)-N-(tetrahydrofuran-3-yl)benzamide
Case ID: #ISO-THF-BENZ-001 Subject: Work-up and Purification Protocol for (R)-N-(tetrahydrofuran-3-yl)benzamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3]
Executive Summary & Chemical Context[2][3][4][5][6][7]
User Issue: Difficulty isolating pure this compound (CAS: 1245648-08-1) following standard amide coupling (Schotten-Baumann or EDC/HATU conditions). Common reported failures include product oiling out, low recovery from aqueous layers, and persistent benzoic acid impurities.
Technical Diagnosis: The core challenge lies in the amphiphilic nature of the tetrahydrofuran (THF) ring. Unlike lipophilic benzyl amides, the THF ether oxygen accepts hydrogen bonds, significantly increasing water solubility. Standard "pour into water and filter" protocols often fail because the product remains dissolved in the aqueous phase or forms a non-solidifying gum. Furthermore, maintaining the (R)-stereocenter requires avoiding harsh conditions that could trigger racemization, although amides are generally configurationally stable.[3]
Target Molecule Profile
| Property | Description | Implication for Work-up |
| Structure | Benzamide + THF ring | Moderate polarity; soluble in DCM, alcohols, EtOAc.[1][2][3] |
| Chirality | (R)-Enantiomer | Avoid strong heat (>100°C) in highly basic media to prevent racemization.[1][2][3] |
| Solubility (Aq) | Moderate to High | Risk: Product loss to aqueous layer during washes.[2][3] |
| Physical State | Low-melting solid / Oil | May require trituration or seeding to crystallize.[1][2][3][4] |
The "Gold Standard" Isolation Protocol
Do not use a standard "universal" workup. Use this modified biphasic extraction protocol designed specifically for polar amides.
Reagents Required:
-
Extraction Solvent: Dichloromethane (DCM) - Superior to EtOAc for this specific substrate due to better solubilization of the polar THF moiety.[1][2]
-
Wash Solutions: 1M HCl (cold), Saturated NaHCO₃, Saturated NaCl (Brine).
-
Drying Agent: Anhydrous Na₂SO₄.[3]
Step-by-Step Workflow
Step 1: Quench & Concentration
-
If the reaction was performed in DMF or pure THF, remove the bulk solvent via rotary evaporation before adding water. Residual reaction solvent acts as a phase-transfer agent, dragging your product into the water layer.[3]
-
Resuspend the crude residue in DCM (approx. 10 mL per gram of theoretical yield).
Step 2: The "Salting Out" Extraction
-
Add Saturated Brine (not just water) to the organic layer.[3] The high ionic strength forces the polar amide out of the aqueous phase and into the DCM.
-
Critical Check: If an emulsion forms, add a small amount of Methanol (1-2%) to break surface tension.[1][2][3]
Step 3: Impurity Removal (The Wash Cycle) [2]
-
Remove Unreacted Amine: Wash the DCM layer with cold 1M HCl (2x).[3]
-
Remove Benzoic Acid: Wash the DCM layer with Saturated NaHCO₃ (2x).[3]
Step 4: Isolation
-
Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes.[3]
-
Filter and concentrate under reduced pressure.[3]
-
Result: You will likely obtain a viscous, colorless to pale yellow oil.[3] Do not panic; this is normal for THF-amides.[1][2][3]
Visualization: Extraction Logic Tree
The following diagram illustrates the phase-separation logic required to isolate the target from common impurities.
Caption: Figure 1. Biphasic extraction workflow designed to selectively remove amine and acid impurities while retaining the polar amide product in the organic phase.
Troubleshooting & FAQs
Ticket #001: "My product is an oil and won't crystallize."
Root Cause: The THF ring adds conformational flexibility and inhibits crystal lattice packing.[3] Small amounts of residual solvent (DCM/Rotovap oil) act as plasticizers.[2][3] Solution: Trituration.
-
Dissolve the oil in a minimum amount of diethyl ether or methyl tert-butyl ether (MTBE).[2][3]
-
Add n-Pentane or n-Hexane dropwise until the solution turns cloudy.[1][2][3]
-
Scratch the side of the flask with a glass rod to induce nucleation.[3]
-
Cool in a freezer (-20°C) overnight.
-
Alternative: If it remains an oil, dry it under high vacuum (<1 mbar) for 12 hours. Many "oils" are actually solids with depressed melting points due to solvent traces [1].[3]
Ticket #002: "I have low yield; I think I lost it in the wash."
Root Cause: Water solubility.[3][5] The amide N-H and the THF ether oxygen form hydrogen bonds with water. Solution: The "Back-Extraction" Technique. [1][2][3]
-
Do not discard your aqueous washes![3]
-
Re-extract the combined aqueous layers (Acidic and Basic washes) with fresh DCM (3x).[3]
-
Combine these "back-extracts" with your main organic layer.[1][2][3]
-
Pro-Tip: Saturate the aqueous layer with solid NaCl before back-extracting to leverage the "Salting Out" effect [2].[3]
Ticket #003: "NMR shows persistent Benzoic Acid."
Root Cause: Benzoic acid is lipophilic enough to partition into DCM if the pH isn't high enough or if the wash wasn't vigorous. Solution: The pH Swing.
-
If NaHCO₃ failed, use 1M NaOH for the base wash.[3]
-
Caution: Do this quickly and keep it cold (0°C). Prolonged exposure to strong hydroxide can hydrolyze your amide product back to the starting materials.[3]
-
Verify the aqueous layer pH is >10 before separating.[3]
Analytical Validation (Quality Control)[2]
Before proceeding to biological assays, validate the isolate using these criteria:
| Method | Acceptance Criteria | Notes |
| 1H NMR (CDCl₃) | δ 7.8 (d, 2H) : Ortho-benzoyl protons.δ 6.5 (br d, 1H) : Amide N-H.δ 4.7 (m, 1H) : THF C3-H (Chiral center).[1][2][3] | Look for disappearance of amine signals (usually upfield) and acid protons (broad singlet >10 ppm).[2][3] |
| Chiral HPLC | >98% ee | Required to confirm the (R)-enantiomer did not racemize. Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).[1][2][3] |
| LC-MS | [M+H]⁺ = 192.1 | Confirm mass and absence of dimer byproducts.[1][2][3] |
References
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[3] (Standard reference for crystallization and trituration techniques).
-
University of Rochester, Dept. of Chemistry. Troubleshooting: The Workup. (Detailed guide on managing emulsions and water-soluble organics). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394749, this compound.[1][2][3] (Physical property data). Link[2]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (Provides context on benzamide stability and extraction). Link
Sources
- 1. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 2. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 3. Method for purifying tetrahydrofuran - Patent JP-2003089694-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
Validation & Comparative
Chiral Twins: A Comparative Guide to the Biological Activity of (R)- and (S)-N-(tetrahydrofuran-3-yl)benzamide
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. The seemingly subtle difference between two enantiomers, non-superimposable mirror images of each other, can be the difference between a potent therapeutic and an inactive or even toxic compound. This guide provides a comparative analysis of the anticipated biological activities of (R)-N-(tetrahydrofuran-3-yl)benzamide and (S)-N-(tetrahydrofuran-3-yl)benzamide, two enantiomers whose distinct stereochemistry predicates a divergence in their pharmacological profiles.
While direct comparative studies on these specific molecules are not extensively published, this guide will leverage established principles of stereopharmacology and data from analogous structures to provide a robust framework for understanding their likely differences. We will explore the foundational concepts of chirality in drug action, delve into the known biological relevance of the tetrahydrofuran and benzamide moieties, and present detailed experimental protocols for researchers to elucidate and compare the activities of these chiral twins.
The Eutomer and the Distomer: Why Stereochemistry Matters
The principle of chirality is fundamental to biology. Biological systems, from enzymes to receptors, are themselves chiral, creating a diastereomeric interaction with chiral drug molecules. This leads to one enantiomer, the eutomer , fitting more effectively into the target binding site and eliciting a stronger physiological response. The other enantiomer, the distomer , may exhibit lower affinity, no activity, or even an entirely different and potentially undesirable off-target activity.
A classic example is the drug naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a liver toxin with no therapeutic benefit. This stark difference underscores the necessity of studying enantiomers as separate chemical entities.
Deconstructing the Molecules: Tetrahydrofuran and Benzamide Moieties in Pharmacology
The core structure of N-(tetrahydrofuran-3-yl)benzamide combines two pharmacologically significant motifs:
-
Tetrahydrofuran (THF): This five-membered cyclic ether is a common scaffold in a multitude of natural products and FDA-approved drugs. Substituted tetrahydrofurans are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiprotozoal effects. The stereochemistry of substituents on the THF ring is crucial for its interaction with biological targets.
-
Benzamide: The benzamide functional group is a cornerstone of many successful drugs, with applications ranging from antipsychotics and antiemetics to analgesics and antiarrhythmics. The orientation of the benzamide group and its substituents dictates its binding affinity and selectivity for various receptors and enzymes.
Given the established importance of stereochemistry in both the tetrahydrofuran and benzamide pharmacophores, it is highly probable that the (R) and (S) enantiomers of N-(tetrahydrofuran-3-yl)benzamide will exhibit distinct biological activities.
Anticipated Differences in Biological Activity: A Mechanistic Perspective
The differential spatial arrangement of the benzamide group relative to the tetrahydrofuran ring in the (R) and (S) enantiomers will likely lead to variations in:
-
Receptor Binding Affinity: One enantiomer may present a more favorable conformation for binding to a specific receptor pocket, leading to a higher affinity and potency.
-
Enzyme Inhibition: If the target is an enzyme, the precise orientation of the functional groups is critical for interacting with the active site. One enantiomer may be a potent inhibitor, while the other is significantly weaker.
-
Pharmacokinetics: Differences in how the body absorbs, distributes, metabolizes, and excretes the enantiomers can lead to different in vivo efficacy and safety profiles.
The following diagram illustrates the conceptual difference in how two enantiomers might interact with a chiral biological receptor.
A Senior Application Scientist's Guide to Enantioselective Synthesis: A Comparative Study of Catalysts
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, stands as a cornerstone of modern pharmaceutical and fine chemical production. The choice of catalyst is paramount in achieving high enantioselectivity, and this guide provides an in-depth, comparative analysis of the three principal classes of catalysts employed in this field: organocatalysts, transition-metal catalysts, and biocatalysts.
This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain catalysts are chosen for specific transformations and how their unique properties influence reaction outcomes. By understanding the fundamental principles of each catalytic system, researchers can make more informed decisions in their own synthetic endeavors.
The Landscape of Enantioselective Catalysis: A Comparative Overview
The ideal catalyst for an enantioselective transformation should be highly efficient, selective, robust, and cost-effective. The three major classes of catalysts—organocatalysts, transition-metal catalysts, and biocatalysts—each present a unique set of advantages and disadvantages.
| Feature | Organocatalysts | Transition-Metal Catalysts | Biocatalysts (Enzymes) |
| Catalytic Species | Small organic molecules (e.g., proline, chiral amines) | Metal complexes with chiral ligands (e.g., Ru, Rh, Pd) | Natural or engineered enzymes (e.g., lipases, ketoreductases) |
| Advantages | - Metal-free, avoiding heavy metal contamination- Generally stable to air and moisture- Readily available and often inexpensive | - High turnover numbers and frequencies- Broad substrate scope- Tunable reactivity through ligand design | - Extremely high enantioselectivity (often >99% ee)- Mild reaction conditions (aqueous media, room temp.)- High substrate specificity |
| Disadvantages | - Often require higher catalyst loadings- Substrate scope can be limited | - Potential for heavy metal contamination in the final product- Often require inert reaction conditions (air- and moisture-sensitive)- Ligands can be expensive and complex to synthesize | - Limited to physiological conditions (temperature, pH)- Substrate scope can be narrow- Can be sensitive to organic solvents |
Deep Dive into Catalytic Systems: Mechanisms and Applications
To illustrate the practical application and comparative performance of these catalyst classes, we will examine three benchmark enantioselective transformations: the aldol reaction, asymmetric hydrogenation, and kinetic resolution.
Organocatalysis: The Proline-Catalyzed Asymmetric Aldol Reaction
The development of small organic molecules as catalysts for asymmetric reactions has revolutionized the field, offering a "greener" alternative to metal-based systems.[1][2] L-proline, a naturally occurring amino acid, is a remarkably effective catalyst for the direct asymmetric aldol reaction.[3][4]
Mechanism of Action: The catalytic cycle of the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[3][5][6] The secondary amine of proline reacts with a ketone (the nucleophile) to form an enamine. This enamine then attacks the aldehyde (the electrophile) in a stereocontrolled manner, directed by the chiral environment of the proline catalyst. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[4]
Figure 1: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
This protocol is adapted from the seminal work of List and Barbas.[7]
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).[7]
-
Solvent Addition: Add acetone (5.0 mL) to the flask.[7]
-
Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane (2.0 mL) and purify by column chromatography on silica gel.[7]
Performance Data:
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 30 | Acetone | 3 | 68 | 76 (R) | [7][8] |
| (S)-Prolinamide derivative | 4-Nitrobenzaldehyde | Acetone | 20 | Acetone | 48 | 66 | 93 (S) | [9] |
Transition-Metal Catalysis: Noyori Asymmetric Hydrogenation
Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly valued for their exceptional activity and broad substrate scope in asymmetric hydrogenations.[10] The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds.[11]
Mechanism of Action: The mechanism of the Noyori asymmetric hydrogenation is believed to involve a metal-ligand bifunctional catalysis.[12][13] The ruthenium catalyst, bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, activates both the hydrogen and the ketone substrate. A key feature is the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[10]
Figure 2: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a representative example of a Noyori-type asymmetric transfer hydrogenation.[14]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru(II) precatalyst, for example, [(mesitylene)((R,R)-TsDPEN)RuCl] (2 mol%).[12]
-
Reaction Setup: The flask is removed from the glovebox and placed under an argon atmosphere. Dry and degassed isopropyl alcohol is added as the hydrogen source and solvent.[12]
-
Substrate and Base Addition: Acetophenone is added, followed by a solution of potassium hydroxide in isopropyl alcohol.[12]
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 20°C) and monitored by a suitable analytical technique such as GC or HPLC.[12]
-
Work-up: Upon completion, the reaction is quenched, and the product is isolated and purified.
Performance Data:
| Catalyst | Substrate | H2 Source | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [(mesitylene)((R,R)-TsDPEN)RuCl] | Acetophenone | Isopropyl alcohol/KOH | 2 | Isopropyl alcohol | 20 | High | >99 (R) | [12] |
| Ru(OTf) | α-chloroacetophenone | H2 (10 atm) | 0.1 | Methanol | RT | High | 96 (R) | [15] |
Biocatalysis: Lipase-Catalyzed Kinetic Resolution
Biocatalysts, particularly enzymes, offer unparalleled selectivity under mild, environmentally benign conditions.[16] Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines.[17] Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two.
Mechanism of Action: Lipase-catalyzed acylation proceeds via a "ping-pong" bi-bi mechanism involving a covalent acyl-enzyme intermediate.[2][18] The catalytic triad (typically serine, histidine, and aspartate) in the active site of the lipase is responsible for catalysis. The serine hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., an ester) to form a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and form an acyl-enzyme intermediate.[19][20] This intermediate then reacts with one enantiomer of the racemic alcohol or amine at a much faster rate than the other, leading to the enantioenriched product and unreacted starting material.[17]
Figure 3: Catalytic cycle for the lipase-catalyzed kinetic resolution of a racemic alcohol.
Experimental Protocol: Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is based on the use of Candida antarctica lipase B (CALB), a commonly used lipase for kinetic resolutions.[21]
-
Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane.[21]
-
Reagent Addition: Add vinyl acetate as the acyl donor and the immobilized lipase (e.g., Novozym 435, 11 mg/mL).[21]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 42°C) for a specified time (e.g., 75 minutes).[21]
-
Work-up: After the reaction, remove the enzyme by filtration. The solvent is then evaporated under reduced pressure to yield a mixture of the acylated product and the unreacted alcohol.[21] These can be separated by chromatography.
Performance Data:
| Biocatalyst | Substrate | Acyl Donor | Solvent | Temp (°C) | Time | Conversion (%) | Product ee (%) | Unreacted SM ee (%) | Reference |
| Novozym 435 (CALB) | (R,S)-1-Phenylethanol | Vinyl acetate | n-Hexane | 42 | 75 min | ~50 | >99 (R-acetate) | >99 (S-alcohol) | [21] |
| CALB | (R,S)-1-Phenylethanol | Vinyl acetate | Hexane | RT | 4 h | 43 (R-acetate) | >99 | 95 (S-alcohol) | [22] |
Analytical Validation: Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess (ee) is crucial for validating the success of an enantioselective synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[23][24]
Principle of Chiral HPLC: Chiral stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica gel). Enantiomers interact with the chiral selector to form transient diastereomeric complexes. Due to the different spatial arrangement of the enantiomers, these complexes have different stabilities, leading to different retention times on the column and allowing for their separation and quantification.[23]
Figure 4: General workflow for the determination of enantiomeric excess by chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethanol
This is a general protocol for the analysis of the product from the lipase-catalyzed resolution of 1-phenylethanol.[25]
-
Sample Preparation: Dissolve a small amount of the reaction mixture (or the purified product and unreacted starting material) in the mobile phase to a concentration of approximately 1 mg/mL.[25]
-
HPLC Conditions:
-
Data Analysis: Inject the sample and record the chromatogram. Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Conclusion and Future Outlook
The choice of catalyst in enantioselective synthesis is a multifaceted decision that depends on the specific transformation, desired product purity, cost considerations, and environmental impact. Organocatalysis offers a green and often cost-effective approach, particularly for carbon-carbon bond-forming reactions.[1] Transition-metal catalysis provides high efficiency and broad applicability, especially for hydrogenations and cross-coupling reactions.[26][27] Biocatalysis delivers exceptional selectivity under mild conditions, making it an attractive option for the synthesis of pharmaceuticals and other high-value chemicals.[16]
The future of enantioselective catalysis lies in the synergy of these approaches. The development of hybrid catalysts that combine the advantages of different catalytic systems, as well as the continued exploration of novel catalyst designs and reaction media, will undoubtedly lead to even more powerful and sustainable methods for the synthesis of chiral molecules.[28] As our understanding of catalytic mechanisms deepens, so too will our ability to design and implement highly efficient and selective catalysts for the challenges of modern organic synthesis.
References
-
New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]
-
Catalytic mechanism of lipases, adapted from[29]. ResearchGate. Available at: [Link]
-
Mechanism of lipase catalysis. The active site of the enzyme contains a... ResearchGate. Available at: [Link]
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. R Discovery. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Comparison of organocatalysis with conventional catalysis. ResearchGate. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Transition-Metal Catalysis and Organocatalysis. ChemistryViews. Available at: [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
- 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. Books.
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences. Available at: [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]
-
Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems (2011). SciSpace. Available at: [Link]
-
Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Institutes of Health. Available at: [Link]
-
Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository. Available at: [Link]
-
Combining transition metal catalysis and organocatalysis – an update. RSC Publishing. Available at: [Link]
-
7 Mechanism of lipase/esterase catalysis. (1) Catalytic site. (2) Lipid... ResearchGate. Available at: [Link]
-
Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. Available at: [Link]
-
Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. ResearchGate. Available at: [Link]
-
Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ACS Publications. Available at: [Link]
-
Introduction: Organocatalysis. Chemical Reviews. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]
-
Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]
-
Kinetic resolution of secondary alcohols with Burkholderia cepacia lipase immobilized on biodegradable ternary blend polymer. The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information For: S1. DOI. Available at: [Link]
-
Ryoji Noyori - Nobel Lecture. Nobel Prize. Available at: [Link]
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. Available at: [Link]
-
Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. PubMed. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chemistryviews.org [chemistryviews.org]
- 27. Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges | MDPI [mdpi.com]
- 28. Combining transition metal catalysis and organocatalysis – an update - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Furan and Thiophene Benzamide Analogs
In the landscape of medicinal chemistry, the isosteric replacement of a furan with a thiophene ring, or vice versa, is a frequently employed strategy to fine-tune the pharmacological profile of lead compounds.[1] This guide offers an in-depth, data-driven comparison of furan and thiophene benzamide analogs, providing critical insights for researchers, scientists, and drug development professionals. We will delve into their comparative bioactivities, supported by experimental data and protocols, to inform rational drug design and optimization.
The Furan and Thiophene Scaffolds: A Tale of Two Bioisosteres
Furan and thiophene are five-membered aromatic heterocycles that are considered classic bioisosteres.[2] While structurally similar, their distinct electronic and physicochemical properties, stemming from the difference in the heteroatom (oxygen in furan, sulfur in thiophene), can lead to significant variations in biological activity.[1][2]
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher[3] |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates.[4] | Generally considered more metabolically stable, though can form reactive metabolites.[5] |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory.[6][7][8] | Anticancer, Antimicrobial, Anti-inflammatory.[9][10][11] |
Comparative Bioactivity Analysis
The choice between a furan or thiophene core is not arbitrary and should be guided by the specific biological target and desired pharmacological effect. What follows is a comparative analysis of their performance in key therapeutic areas.
Anticancer Activity
Both furan and thiophene benzamide analogs have demonstrated significant potential as anticancer agents.[6][12] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
A study on furan-based derivatives showcased their potent cytotoxic activities, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cell lines (MCF-7).[6] For instance, certain novel furan-based compounds demonstrated significant anticancer activity with IC50 values of 4.06 µM and 2.96 µM.[6] Similarly, thiophene-containing benzamides have been identified as potent inhibitors of Mycobacterium tuberculosis with high selectivity and low cytotoxicity against human cell lines like HepG2.[13]
Table 1: Comparative Anticancer Activity of Furan vs. Thiophene Analogs
| Compound Class | Furan Analog IC50 (µM) | Thiophene Analog IC50 (µM) | Cancer Cell Line | Reference |
| Chalcone Derivatives | ~5-10 | ~8-15 | A549 (Lung), HepG2 (Liver) | [1] |
| Pyrazole Derivatives | >20 | ~10-15 | A549 (Lung) | [1] |
| Benzamides | 0.41 (3-furan) | 0.2 (2-thiophene) | M. tuberculosis (surrogate for anticancer screening) | [13] |
Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field.
The data suggests that neither heterocycle is universally superior. The choice depends on the specific molecular scaffold and the target cancer cell line.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
Compound Treatment: Add varying concentrations of the furan or thiophene benzamide analogs to the wells and incubate for 48-72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Both furan and thiophene scaffolds have been extensively explored for their antimicrobial properties.[15][16]
Thiophene derivatives, in particular, have shown promising activity against drug-resistant Gram-negative bacteria.[9] For example, certain thiophene benzamides exhibited potent bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] These compounds were found to increase bacterial membrane permeabilization.[9] Furan-containing compounds have also demonstrated broad-spectrum antibacterial activity.[7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Furan Analog MIC | Thiophene Analog MIC | Bacterial Strain | Reference |
| Benzamide Derivatives | 64 | 16-32 | E. coli | [7][9] |
| Carboxamides | >100 | 40-86 | S. aureus | [17] |
Note: The data in this table is representative and compiled for illustrative purposes based on general findings in the field.
In several reported cases, thiophene analogs have demonstrated superior or more extensively studied antimicrobial potency compared to their furan counterparts, especially against resistant strains.[9][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds (furan and thiophene analogs) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) Insights
The biological activity of both furan and thiophene benzamides is highly dependent on the nature and position of substituents on the aromatic rings.[13][14]
-
For Anticancer Activity: The presence of electron-withdrawing groups on the benzamide ring can enhance cytotoxicity.[18] The substitution pattern on the furan or thiophene ring also plays a crucial role in modulating activity and selectivity.[13]
-
For Antimicrobial Activity: Lipophilicity and the presence of specific functional groups that can interact with the bacterial cell wall or key enzymes are critical. For instance, in a series of thiophene derivatives, the position of a piperidin-4-yloxy group significantly influenced the MIC values.[9][19]
Caption: Interplay of core scaffold and substituents on bioactivity.
Conclusion
The bioisosteric replacement of furan with thiophene in benzamide analogs is a powerful strategy in medicinal chemistry. This guide has provided a comparative overview, demonstrating that neither heterocycle is universally superior. The choice between a furan and a thiophene core should be made on a case-by-case basis, considering the specific biological target and the desired activity profile.[1] Thiophene analogs have, in some instances, shown enhanced metabolic stability and antimicrobial potency.[1][9] Conversely, furan-containing compounds have demonstrated excellent efficacy as anticancer agents.[6] The experimental protocols and SAR insights provided herein should serve as a valuable resource for the rational design and development of novel furan and thiophene benzamide-based therapeutics.
References
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays - Benchchem.
- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery - Benchchem.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central.
- Synthesis of thiophene containing benzamide derivatives 7a‐f and 8a‐f. - ResearchGate.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed Central.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.
- Furans, thiophenes and related heterocycles in drug discovery - PubMed.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC.
- Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. - ResearchGate.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.
- Furan: A Promising Scaffold for Biological Activity.
- Thiophene-containing compounds with antimicrobial activity - PubMed.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.
- Furan: A Promising Scaffold for Biological Activity.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles.
- PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem.
- Bioactivation potential of thiophene-containing drugs - PubMed.
- Pharmacological activity of furan derivatives.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC.
- Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijabbr.com [ijabbr.com]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Novel Benzamide Derivatives
In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the benchtop to the clinic is both arduous and complex. For researchers, scientists, and drug development professionals, a critical juncture in this journey is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth technical comparison of the methodologies used to assess the efficacy of (R)-N-(tetrahydrofuran-3-yl)benzamide derivatives and related benzamide compounds, offering insights into experimental design, data interpretation, and the crucial process of correlating in vitro and in vivo outcomes. While specific data on this compound derivatives is emerging, the principles and protocols outlined here, drawn from extensive experience with similar small molecules, provide a robust framework for their evaluation.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
Benzamide derivatives represent a versatile class of compounds with a wide range of biological activities. Their utility has been demonstrated in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases[1][2][3][4]. The structural simplicity of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. The this compound scaffold is one such example, offering unique stereochemical and physicochemical properties that warrant thorough investigation.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and identify promising leads. These assays are designed to measure the biological activity of a compound in a controlled, artificial environment, typically using isolated proteins, enzymes, or cultured cells.
Key In Vitro Assays for Benzamide Derivatives
The choice of in vitro assay is dictated by the intended therapeutic target of the benzamide derivative. For instance, if the compound is being developed as an anticancer agent, cell-based assays are paramount.
-
Cell Viability and Cytotoxicity Assays: These assays determine the concentration at which a compound inhibits cell growth or induces cell death. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells by assessing their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[6]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a marker of cytotoxicity.[6]
-
-
Enzyme Inhibition Assays: If the benzamide derivative is designed to target a specific enzyme (e.g., a kinase or a histone deacetylase), enzyme inhibition assays are crucial for determining its potency and selectivity. These assays typically involve incubating the enzyme with its substrate and the test compound, and then measuring the rate of product formation.
-
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. Techniques such as Western blotting to assess downstream signaling pathways or cellular thermal shift assays (CETSA) can be employed.
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
The following is a representative protocol for assessing the in vitro cytotoxicity of a benzamide derivative against a cancer cell line using the MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vitro Data Presentation
The results of in vitro assays are typically summarized in a table format for easy comparison.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) |
| BZD-001 | MDA-MB-231 | MTT | 3.01[7] |
| BZD-002 | HCT-116 | CellTiter-Glo | 5.20[7] |
| BZD-003 | HT-29 | MTT | 9.13[7] |
| BZD-004 | HeLa | CellTiter-Glo | 11.09[7] |
In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro cell-based assays.
Part 2: In Vivo Efficacy Assessment - The Proof of Concept
In vivo studies are essential for evaluating the therapeutic potential of a drug candidate in a living organism. These studies provide crucial information on a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.
Common In Vivo Models for Benzamide Derivatives
For anticancer benzamide derivatives, the most common in vivo models are xenograft studies in immunocompromised mice.
-
Subcutaneous Xenograft Models: Human cancer cells are injected subcutaneously into the flank of an immunocompromised mouse.[8][9] This model is relatively simple to establish and allows for easy monitoring of tumor growth.
-
Orthotopic Xenograft Models: Human cancer cells are implanted into the corresponding organ in the mouse (e.g., breast cancer cells into the mammary fat pad). This model more accurately recapitulates the tumor microenvironment and metastatic potential.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice.[10] PDX models are considered to be more clinically relevant as they better preserve the heterogeneity and genetic characteristics of the original tumor.
Experimental Protocol: In Vivo Subcutaneous Xenograft Study
The following is a representative protocol for assessing the in vivo efficacy of a benzamide derivative in a subcutaneous xenograft model.
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) mice)[8]
-
Human cancer cell line
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, measure them with calipers.
-
Randomization and Dosing: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound or vehicle to the respective groups according to the dosing schedule.
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
In Vivo Data Presentation
The results of in vivo studies are often presented in a table that summarizes the key efficacy and toxicity endpoints.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1500 ± 250 | - | -2 |
| BZD-001 (10 mg/kg) | 10 mL/kg, p.o., qd | 800 ± 150 | 47 | -3 |
| BZD-001 (30 mg/kg) | 10 mL/kg, p.o., qd | 400 ± 100 | 73 | -5 |
| Positive Control | Varies | 300 ± 80 | 80 | -8 |
In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo xenograft studies.
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Chasm
A strong correlation between in vitro potency and in vivo efficacy is the holy grail of drug discovery. However, it is not uncommon for a compound that is highly active in vitro to show little or no efficacy in vivo. Understanding the reasons for this discrepancy is crucial for successful drug development.
Factors Influencing In Vitro-In Vivo Correlation
Several factors can contribute to a poor IVIVC:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly impact its efficacy in vivo. A compound with poor oral bioavailability, rapid metabolism, or high plasma protein binding may not reach the tumor at a high enough concentration to exert its therapeutic effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and the presence of stromal cells can all influence a compound's efficacy.
-
Off-Target Effects: A compound may have off-target effects in vivo that are not apparent in in vitro assays. These off-target effects can lead to toxicity or a reduction in efficacy.
-
Drug Resistance Mechanisms: Tumors can develop resistance to drugs through a variety of mechanisms that are not always recapitulated in in vitro models.
Visualizing the In Vitro-In Vivo Gap
Caption: Key factors influencing the in vitro-in vivo correlation.
Conclusion
The development of novel therapeutics such as this compound derivatives requires a multifaceted approach that integrates both in vitro and in vivo efficacy studies. While in vitro assays provide a valuable tool for initial screening and lead identification, in vivo studies are essential for confirming efficacy and assessing the overall therapeutic potential of a drug candidate. A thorough understanding of the factors that can influence the correlation between in vitro and in vivo data is critical for making informed decisions and ultimately advancing the most promising compounds to the clinic. By employing robust and well-validated experimental protocols, researchers can bridge the gap between the benchtop and the bedside, bringing new and effective treatments to patients in need.
References
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. [Link]
-
Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry. [Link]
-
In vivo tumor xenograft model. Bio-protocol. [Link]
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
-
Riparin II-type benzamides as novel antibiofilm agents against dermatophytes: chemical synthesis, in vitro, ex vivo and in silico evaluation. Journal of Medical Microbiology. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. [Link]
-
Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. [Link]
-
Guidelines for cell viability assays. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. The Pharma Innovation Journal. [Link]
-
1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Figshare. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Imatinib. Wikipedia. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. [Link]
-
Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity of (R)-N-(tetrahydrofuran-3-yl)benzamide
Executive Summary: The Criticality of Stereochemistry
(R)-N-(tetrahydrofuran-3-yl)benzamide (CAS: 1245648-08-1) is a pivotal chiral building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. The pharmacological potency of these therapeutics often hinges on the precise 3-dimensional orientation of the tetrahydrofuran (THF) ring.
Ensuring the enantiomeric excess (ee) of this intermediate is not merely a regulatory compliance step; it is a fundamental quality gate. Impurities (specifically the S-enantiomer) can lead to off-target toxicity or significantly reduced potency in the final API.
This guide objectively compares the three primary methodologies for assessing the enantiomeric purity of this compound: Chiral HPLC (The Gold Standard), Chiral GC , and NMR with Chiral Shift Reagents .
Method 1: Chiral HPLC (High-Performance Liquid Chromatography)
Verdict: The Gold Standard for Quantitative Accuracy
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the most robust method for this benzamide. The benzoyl group acts as an essential "handle," providing UV absorption (chromophore) and sites for
Mechanistic Insight
The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[1] For N-(tetrahydrofuran-3-yl)benzamide, the amide hydrogen acts as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the THF ring act as acceptors. The phenyl ring participates in
Validated Protocol
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ) is highly recommended for chiral amides.
-
Mobile Phase: n-Hexane : Isopropanol (IPA) or n-Hexane : Ethanol.
-
Standard Start: 90:10 (v/v).
-
Optimization: If retention is too low, decrease alcohol to 95:5.
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Detection: UV at 254 nm (targeting the benzamide
transition). -
Temperature: 25°C.
Self-Validating Workflow (The "Racemate Rule")
To ensure scientific integrity, you cannot rely solely on the retention time of a single enantiomer.
-
Synthesize the Racemate: React racemic 3-aminotetrahydrofuran with benzoyl chloride.
-
Inject Racemate: Establish the separation factor (
) and resolution ( ). Ensure baseline separation ( ). -
Inject Sample: Compare the retention time of your (R)-sample against the racemate chromatogram.
Technical Note: If using Chiralpak IA (immobilized phase), you have the autonomy to use dichloromethane (DCM) or ethyl acetate to improve solubility without damaging the column, a limitation of coated phases like AD-H.
Method 2: 1H NMR with Chiral Shift Reagents (CSR)
Verdict: Best for Rapid In-Process Screening
When HPLC resources are constrained or rapid feedback is required during synthesis optimization, Nuclear Magnetic Resonance (NMR) using Chiral Shift Reagents is a viable alternative.
Mechanistic Insight
Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), bind to the Lewis-basic sites of the analyte (the amide carbonyl and THF oxygen). This complexation induces a pseudocontact shift, splitting the signals of the enantiomers.
Experimental Protocol
-
Solvent: Dissolve 10-15 mg of the benzamide in 0.6 mL of deuterated benzene (
) or chloroform ( ). often provides better separation due to solvent anisotropy. -
Reference Scan: Acquire a standard 1H NMR spectrum.
-
Titration: Add solid Eu(hfc)₃ in increments (0.1 equivalents). Shake and acquire.
-
Endpoint: Observe the splitting of the amide N-H doublet or the methine proton on the THF ring (C3-H). These protons are closest to the chiral center and the coordination site.
-
Calculation: Integration of the split peaks yields the enantiomeric ratio (er).
Limitations:
-
Line Broadening: Paramagnetic reagents broaden peaks, potentially obscuring small impurities (<2% minor enantiomer).
-
Hygroscopicity: Moisture competes with the analyte for the Europium center, degrading resolution.
Method 3: Chiral Gas Chromatography (GC)
Verdict: Alternative for Volatile Precursors
While the benzamide is analyzable by GC, this method is often superior for the precursor (3-aminotetrahydrofuran) due to its higher volatility. However, for the benzamide itself, high temperatures are required, which can degrade column bleed.
Protocol (Benzamide Analysis)
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-TBDAc or Chirasil-Dex CB ).
-
Carrier Gas: Helium or Hydrogen (constant flow).
-
Temperature Program: Isothermal hold at 160°C or a slow ramp (2°C/min) to 200°C.
-
Detection: FID (Flame Ionization Detector).
Why choose HPLC over GC for this molecule?
The benzamide moiety increases molecular weight and polarity, requiring higher elution temperatures in GC. This reduces the separation factor (
Comparative Analysis
| Feature | Chiral HPLC | 1H NMR (CSR) | Chiral GC |
| Precision | High (detects <0.1% impurity) | Medium (detects ~1-2% impurity) | High (detects <0.5% impurity) |
| Throughput | Medium (15-30 min/run) | Low (requires manual titration) | High (fast if isothermal) |
| Cost per Run | Low (solvents) | High (expensive Eu reagents) | Low (gases) |
| Sample Recovery | Possible (Prep-HPLC) | Impossible (contaminated) | Impossible (destructive) |
| Primary Use Case | Final QC / Validation | Reaction Optimization | Precursor Analysis |
Decision Logic & Workflow
The following diagram illustrates the logical decision pathway for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Decision tree for selecting the enantiomeric purity assessment method. Blue indicates the starting point, Green the optimal standard, and Yellow/Red alternative pathways.
References
-
Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ. Daicel Corporation. Retrieved from [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Context: Mechanistic basis of Eu(hfc)3 usage).
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (Context: Synthesis and purification of 3-aminotetrahydrofuran precursors). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
